molecular formula C12H7BrF3N B3346959 3-Bromo-2-(4-trifluoromethylphenyl)pyridine CAS No. 1259091-98-9

3-Bromo-2-(4-trifluoromethylphenyl)pyridine

Cat. No. B3346959
CAS RN: 1259091-98-9
M. Wt: 302.09 g/mol
InChI Key: YKZPUUXISHJDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Country of Origin : China (CN) .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, including “3-Bromo-2-(4-trifluoromethylphenyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines also find significant use in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These compounds are used for treating various diseases in animals .

Synthesis of Organic Compounds

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines valuable in the synthesis of organic compounds . They are used as intermediates in various chemical reactions .

Development of Functional Materials

Trifluoromethylpyridines are also used in the development of functional materials . The unique properties of these compounds contribute to the performance of these materials .

Research and Development

Given the wide range of applications and the unique properties of trifluoromethylpyridines, they are subjects of ongoing research and development . It is expected that many novel applications of these compounds will be discovered in the future .

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

For any specific safety or handling instructions, please consult the provided MSDS . If you need further assistance or have additional questions, feel free to ask!

properties

IUPAC Name

3-bromo-2-[4-(trifluoromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-10-2-1-7-17-11(10)8-3-5-9(6-4-8)12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZPUUXISHJDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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